molecular formula C18H18ClNO2 B5262654 (E)-1-(4-chlorophenyl)-3-(2-ethoxyanilino)but-2-en-1-one

(E)-1-(4-chlorophenyl)-3-(2-ethoxyanilino)but-2-en-1-one

Cat. No.: B5262654
M. Wt: 315.8 g/mol
InChI Key: YIZFGJQDWGQDEY-OUKQBFOZSA-N
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Description

(E)-1-(4-chlorophenyl)-3-(2-ethoxyanilino)but-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a 4-chlorophenyl group and a 2-ethoxyanilino group attached to a but-2-en-1-one backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-chlorophenyl)-3-(2-ethoxyanilino)but-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 2-ethoxyaniline in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-chlorophenyl)-3-(2-ethoxyanilino)but-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (E)-1-(4-chlorophenyl)-3-(2-ethoxyanilino)but-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Chalcone: The parent compound of the chalcone family.

    Flavonoids: A class of compounds structurally related to chalcones with diverse biological activities.

    Curcumin: A well-known chalcone derivative with potent anti-inflammatory and antioxidant properties.

Uniqueness

(E)-1-(4-chlorophenyl)-3-(2-ethoxyanilino)but-2-en-1-one is unique due to the presence of the 4-chlorophenyl and 2-ethoxyanilino groups, which may confer distinct biological activities and chemical reactivity compared to other chalcones and related compounds.

Properties

IUPAC Name

(E)-1-(4-chlorophenyl)-3-(2-ethoxyanilino)but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO2/c1-3-22-18-7-5-4-6-16(18)20-13(2)12-17(21)14-8-10-15(19)11-9-14/h4-12,20H,3H2,1-2H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZFGJQDWGQDEY-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=CC(=O)C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1N/C(=C/C(=O)C2=CC=C(C=C2)Cl)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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